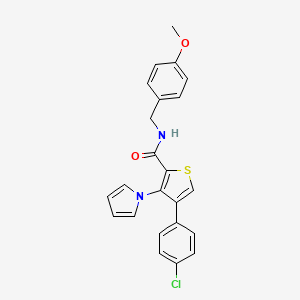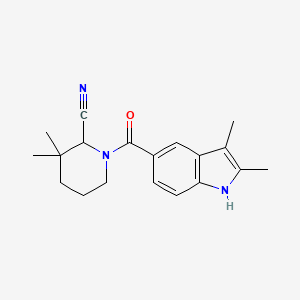
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, also known as COTI-2, is a small molecule that has been identified as a potential anticancer agent. It was first synthesized in 2010 by researchers at the University of British Columbia, Canada. Since then, there have been several studies conducted to investigate the mechanism of action, biochemical and physiological effects, and potential applications of COTI-2.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
A study explored the synthesis of compounds related to the structure of interest, highlighting their potential in anti-inflammatory applications. Compounds were prepared and evaluated for their anti-inflammatory activity, comparing their efficacy and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Antimicrobial and Antifungal Activities
Another research focused on the synthesis of derivatives, demonstrating their promising antibacterial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobials (Patel & Dhameliya, 2010).
Anti-Tubercular Scaffold
An investigation into novel derivatives for anti-tubercular activity revealed that most compounds exhibited promising activity against Mycobacterium tuberculosis (MTB). This study also evaluated the cytotoxicity against the human cancer cell line HeLa, finding the compounds to be non-cytotoxic (Nimbalkar et al., 2018).
Novel Antibacterial Agents
Research aimed at discovering new antibacterial agents led to the synthesis of 1,8-naphthyridine based 2-iminothiazolidin-4-one derivatives. These compounds showed potent antibacterial activity, indicating their potential in combating bacterial infections (Kundenapally et al., 2019).
Human Protein Kinase CK2 Inhibitors
A study described the synthesis and in vitro evaluation of derivatives as inhibitors of human protein kinase CK2. The optimization led to the identification of a potent inhibitor, showcasing the therapeutic potential of these compounds in targeted therapy (Chekanov et al., 2014).
Propiedades
IUPAC Name |
2-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDRYOGGCSCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2635269.png)

![7-Fluoro-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635272.png)



![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)

![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)



![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)